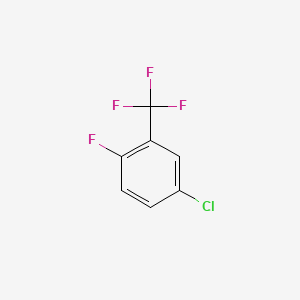

5-Chloro-2-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLGDQIWYTWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544916 | |

| Record name | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89634-74-2 | |

| Record name | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluorobenzotrifluoride (CAS No. 89634-74-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzotrifluoride, a key fluorinated building block in modern organic synthesis. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document delves into its physicochemical properties, explores plausible synthetic routes, discusses its chemical reactivity with mechanistic insights, and outlines its significant applications. Furthermore, it provides detailed protocols for its synthesis, purification, and analysis, underpinned by safety and handling guidelines. This guide is intended to be a critical resource for scientists and researchers engaged in the design and development of novel chemical entities.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties.[1] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. This compound (also known as 4-chloro-1-fluoro-2-(trifluoromethyl)benzene) is a prime example of a strategically designed intermediate that leverages the synergistic effects of its substituents. The interplay between the electron-withdrawing trifluoromethyl and chloro groups, and the ortho-directing fluoro group, creates a unique platform for a variety of chemical transformations. This guide will serve as an in-depth resource for understanding and utilizing this versatile compound in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89634-74-2 | [2][3] |

| Molecular Formula | C₇H₃ClF₄ | [2][3] |

| Molecular Weight | 198.54 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][3] |

| Purity | Min. 98.0% (GC) | [2][3] |

| Specific Gravity | 1.45 | [2] |

| Refractive Index | 1.44 | [2] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region (approx. 7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will be characterized by the large C-F coupling constants for the carbons directly attached to fluorine and the trifluoromethyl group. The trifluoromethyl carbon signal will appear as a quartet.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom on the ring and another for the trifluoromethyl group. The chemical shifts are influenced by the other substituents on the ring.[4][5][6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to C-F and C-Cl stretching vibrations, as well as characteristic peaks for the aromatic ring.

Synthesis and Purification

The synthesis of this compound typically involves multi-step processes starting from more readily available precursors. The following section outlines a plausible and commonly employed synthetic strategy.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach involves the introduction of the substituents onto a benzotrifluoride core. A common strategy is the nitration of a suitable precursor followed by reduction and a Sandmeyer-type reaction to introduce the chloro group.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is an illustrative example based on established chemical transformations for similar compounds.

Step 1: Nitration of 2-Fluorobenzotrifluoride

-

To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) cooled to 0-5 °C in an ice bath, slowly add 2-fluorobenzotrifluoride (0.1 mol).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro intermediate.

Step 2: Reduction of the Nitro Intermediate

-

To a mixture of the crude nitro intermediate (0.08 mol) and ethanol (100 mL), add iron powder (0.24 mol) and concentrated hydrochloric acid (5 mL).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino intermediate.

Step 3: Sandmeyer Reaction to Introduce the Chloro Group

-

Dissolve the crude amino intermediate (0.07 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (0.077 mol) in water (10 mL) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (0.084 mol) in concentrated hydrochloric acid (20 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product with a purity of ≥98.0%.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the electronic effects of its substituents.

Caption: Influence of substituents on the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing trifluoromethyl group, along with the chloro and fluoro substituents, activates the aromatic ring towards nucleophilic aromatic substitution.[7] The positions ortho and para to the trifluoromethyl group are particularly activated. The fluorine atom, being a better leaving group in SNAr reactions than chlorine under certain conditions, can be selectively displaced by nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, providing a versatile platform for further molecular elaboration.

Electrophilic Aromatic Substitution (SEAr)

Conversely, the electron-withdrawing nature of the substituents deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.[8][9] If forced under harsh conditions, substitution would be directed by the ortho, para-directing, though deactivating, chloro and fluoro groups, and meta to the trifluoromethyl group.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of high-value-added products, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Intermediates

This compound serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). For example, it can be a precursor to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. While direct synthesis of celecoxib from this specific intermediate is not the primary route, analogous structures are crucial in forming the pyrazole core of celecoxib and its derivatives.[2][10][11][12]

Agrochemical Synthesis

In the agrochemical industry, this compound is utilized in the preparation of advanced herbicides and fungicides. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final product. For instance, it can be a precursor in the synthesis of pyrazole-carboxamide fungicides like Bixafen, where the substituted phenyl ring is a critical component of the molecule's structure.[13][14][15][16]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its successful application in multi-step syntheses.

Gas Chromatography (GC)

A standard method for assessing the purity of this compound is gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Illustrative GC Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Detector Temperature (FID): 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

This method allows for the separation of the target compound from starting materials, by-products, and residual solvents.[17]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be employed for purity analysis, particularly for non-volatile impurities.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[18]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[18]

-

Column Temperature: 30 °C.

This technique is useful for quantifying the purity and identifying any non-volatile impurities.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in modern organic synthesis. Its unique substitution pattern provides a versatile platform for the construction of complex molecules, making it an indispensable intermediate in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, and is intended to empower researchers to effectively and safely utilize this valuable building block in their synthetic endeavors.

References

- 1. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. labproinc.com [labproinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 13. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]

- 16. CN103333112A - Preparation and application of bixafen type derivatives - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Separation of Fluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-fluorobenzotrifluoride (CAS No. 89634-74-2), a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries. Understanding these properties is paramount for its effective handling, reaction optimization, and safety management in a laboratory and industrial setting.

Introduction: The Significance of this compound

This compound, also known as 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene, is a substituted aromatic compound whose structural features—a trifluoromethyl group, a chlorine atom, and a fluorine atom—impart unique reactivity and make it a valuable building block in medicinal chemistry and materials science. The interplay of these functional groups significantly influences its physical characteristics, which in turn dictate its behavior in various chemical processes. This guide will delve into these properties, providing both established data and the scientific principles behind their experimental determination.

Core Physicochemical Properties

The fundamental physical constants of this compound are summarized in the table below. These values are critical for a range of applications from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 89634-74-2 | [1][2] |

| Molecular Formula | C₇H₃ClF₄ | [2] |

| Molecular Weight | 198.55 g/mol | [3] |

| Appearance | Colorless Liquid | [1][2] |

| Density | 1.427 g/cm³ | [2] |

| Boiling Point | 145.3 °C at 760 mmHg | [2] |

| Melting Point | Not available | [1] |

| Flash Point | 46.9 °C | [2] |

| Refractive Index | 1.437 | [2] |

| Vapor Pressure | 6.2 ± 0.3 mmHg at 25°C | [2] |

Experimental Determination of Physical Properties: Methodologies and Insights

The accurate determination of physical properties is the bedrock of chemical research and development. This section outlines the standard experimental protocols for measuring the key physical parameters of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point is a crucial indicator of a liquid's volatility and is essential for purification by distillation.

Experimental Protocol: Capillary Method

-

Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Heating: The assembly is attached to a thermometer and heated gradually in a Thiele tube or on a heating block.

-

Observation: The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Rationale: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure, allowing for the formation of a continuous stream of vapor.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point using the capillary method.

Density Measurement

Density is a fundamental property used for substance identification and for converting between mass and volume.

Experimental Protocol: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Mass of Pycnometer with Liquid: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Volume Determination: The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a liquid.

Experimental Protocol: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for reaction setup, extraction, and purification processes.

Experimental Protocol: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.

-

Solvent Addition: A specific volume of a chosen solvent (e.g., 3 mL of water, ethanol, acetone, toluene) is added incrementally with agitation.

-

Observation: The mixture is observed for the formation of a homogeneous solution. The solubility is typically reported qualitatively (e.g., soluble, partially soluble, insoluble).

-

Rationale: The principle of "like dissolves like" is a guiding factor. The polarity of this compound suggests it would be more soluble in organic solvents than in water.

Logical Flow for Solubility Testing

Sources

A Comprehensive Technical Guide to 5-Chloro-2-fluorobenzotrifluoride (CAS: 89634-74-2) for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-2-fluorobenzotrifluoride, a critical fluorinated intermediate in the fine chemicals industry. We will explore its core molecular and physicochemical properties, dissect its applications as a versatile building block in pharmaceutical and material science sectors, and outline authoritative protocols for its analysis and safe handling. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics and utility in complex synthetic applications.

Core Molecular Profile

This compound is a substituted aromatic compound whose unique arrangement of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) imparts specific reactivity and properties, making it a valuable precursor in organic synthesis.

Chemical Identity

A precise understanding of a compound's identifiers is fundamental for regulatory compliance, procurement, and unambiguous scientific communication.

| Identifier | Value | Source |

| Chemical Name | This compound | Internal |

| Synonym | 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene | [1] |

| CAS Number | 89634-74-2 | [2][3] |

| Molecular Formula | C₇H₃ClF₄ | [1][2][3] |

| Molecular Weight | 198.55 g/mol | [3][4] |

| EINECS Number | 642-718-2 | [2] |

| MDL Number | MFCD00060655 | [2][3] |

Molecular Structure

The structure consists of a benzene ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 1. The spatial and electronic effects of these three distinct halogen-containing groups are the primary drivers of the molecule's chemical behavior, influencing regioselectivity in subsequent synthetic steps.

Physicochemical Properties

The physical properties of an intermediate directly influence process parameters such as reaction temperature, solvent selection, and purification methods. This compound is a colorless liquid under standard conditions.[3]

| Property | Value | Source |

| Physical State | Liquid | [2][3] |

| Appearance | Colorless, clear liquid | [1][3] |

| Purity | ≥98.0% (by Gas Chromatography) | [3] |

| Specific Gravity | 1.45 | [3] |

| Boiling Point | 145.3°C at 760 mmHg | [1] |

| Refractive Index | 1.44 | [3] |

| Flash Point | 46.9°C | [1] |

Role in Chemical Synthesis & Drug Discovery

The true value of this compound lies in its utility as a foundational scaffold for constructing more complex molecules. The trifluoromethyl group offers metabolic stability and can enhance binding affinity, while the chloro and fluoro substituents provide specific sites for further functionalization, such as nucleophilic aromatic substitution or cross-coupling reactions.

Applications as a Pharmaceutical and Chemical Intermediate

This compound is a key intermediate in the synthesis of a variety of target molecules.[2] Its structure is particularly relevant in the development of novel therapeutics and advanced materials.[5]

-

Drug Synthesis: It serves as a precursor for manufacturing various drugs, including potential anti-tumor, anti-inflammatory, and antibacterial agents.[5] The specific positioning of its functional groups allows it to be integrated into complex Active Pharmaceutical Ingredient (API) synthesis pathways.[5]

-

Material Science: The presence of fluorine imparts unique characteristics, making it a candidate for preparing specialty polymer materials and functional materials with specific optical or electrical properties, such as those used in Organic Light-Emitting Diodes (OLEDs).[5]

Caption: Synthetic utility of this compound.

Quality Control & Analytical Protocols

Ensuring the purity and identity of starting materials is a non-negotiable tenet of scientific integrity and successful synthesis. A multi-step analytical workflow is required to validate each batch of this compound.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol describes a self-validating system for determining the purity of the compound, ensuring that results are accurate and reproducible.

Objective: To quantify the purity of this compound and identify any volatile impurities.

Methodology:

-

System Preparation:

-

Equip a Gas Chromatograph with a Flame Ionization Detector (FID).

-

Install a non-polar capillary column (e.g., DB-1 or equivalent), suitable for separating aromatic compounds.

-

Set the carrier gas (Helium or Hydrogen) to a constant flow rate.

-

-

Standard Preparation:

-

Prepare a certified reference standard of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity solvent like acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample batch in the same solvent to the same concentration as the standard.

-

-

Instrumental Method:

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes. Causality: This temperature gradient ensures separation of volatile solvents at the beginning and elution of the higher-boiling-point analyte and potential impurities later.

-

Injection Volume: 1 µL.

-

-

Validation & Analysis:

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤2.0%. This validates that the system is performing consistently.

-

Analysis: Inject the sample solution.

-

Calculation: Calculate purity using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

-

-

Acceptance Criterion: Purity must be ≥98.0%, as specified by typical commercial grades.[3]

Workflow: Structural Verification

Beyond purity, confirming the molecular identity is paramount. This is achieved through a combination of spectroscopic techniques.

Caption: Analytical workflow for quality control validation.

Safety, Handling, and Storage

Proper handling of chemical intermediates is essential for laboratory safety. Based on transportation classifications, this compound is considered a flammable liquid.[3]

Protocol: Standard Laboratory Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Ventilation: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

-

Dispensing: Ground all containers when transferring the liquid to prevent static discharge, which could be an ignition source. Use compatible dispensing equipment (e.g., glass pipettes or syringes).

-

Spill Management: In case of a minor spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not dispose of it into the sewer system.

References

- This compound CAS 89634-74-2. Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnkL53JSXm5ulcyx2-Mb6cqNbTzQbKC_ZHTj1thH3cEhAVfyjE_Owpl35otbHzcj4e4GjEUtdYPfleXEGJ3v_3UpMm1Wp1B52557C8xir2oOiiS575PDFnfLGdeFaO5nGUkj2iRyvMvE9ekRFOKjJVI820CsdilpcHjG_64eHlp1-T2FyCdEcvLPgX6aJ_0nv2AVTbqH9EieGJS0uzTZh-tQ==]

- This compound, 5G - C3317-5G. Lab Pro Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3JsxBFuJ1SMZC3_sVrbIUifENG4EkUXXFa34pGe5naT5tFrdcqvLG6YiTn8BDda9PqRCKdiLlTWR4ckooLlwASWSaQqtQVit6QSJqu99o1FXSC4xMpj87ccEfnJlYj71OwsTT4qKHGmaC-AL7HHWAWZKj7_p4gp0BiF521Sb_XcmA7ygK9bE=]

- Cas No.89634-74-2 this compound. Arborpharmchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdCgw_R-osFRrbRsuMofIsjmE8CkHjsno5Re0bZx4VDMnLJfGA3VKFtu6HkDSiXxERqy3gYekHMSq-5wmgm6-3CJj7rte7BmPGGDKqe9En1Kk8YmoC96J1QHy7NTUeTDDrgU4pvS_Ep8uuoOXOH-NinTPrYelXNs3jm_bsoNzLs0K3gefdVNKmzXT6YkjZ6Gd9BE0jyoI=]

- This compound 89634-74-2 Purity 97+% China. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpyNdlgotHNEBp2jOcon7e8Jez1ICePa5kRve3-oyzwumbN8qWHvej4Z5MShH48JCTtZPn29jeGPVRkop8EYhmaJ37jkPdgsodA3ofMZJRv2wAw0z35_yNzKTo6xfH4Y7rhfgzwekBTmaMYCSlBBnzQ5oI2ajH3wmqL5XHitFhe-Waf1-uaLpM]

- 2-Chloro-5-fluorobenzotrifluoride AldrichCPR 89634-75-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE162uSF7JqPOxYo3lRcloLNF-M8XU6Wt7G7v6drKgZM4HQ5-33B5hG7Gcly49WQNAKUXvdJNlu1KLd-Y9QzLIlp7yqyS1IlExiYD0jADLjBa22NBEMzhKjpbD4RGeijsqmx7KfDB6fOTm41y0WNb6UVvrcXkEpuw==]

Sources

A Technical Guide to the Solubility of 5-Chloro-2-fluorobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-fluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive framework based on the fundamental principle of "like dissolves like," supported by an analysis of the physicochemical properties of the solute and various organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of solubility using the isothermal shake-flask method, empowering researchers to generate reliable data in their own laboratory settings. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this versatile fluorinated compound.

Introduction: The Significance of Solubility in Synthesis and Formulation

This compound (CAS No: 89634-74-2) is a substituted aromatic compound of significant interest in medicinal and materials chemistry.[1][2][3] Its trifluoromethyl group, chlorine, and fluorine substituents impart unique electronic properties and lipophilicity, making it a valuable building block for creating novel molecular entities with enhanced biological activity and material properties.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation.[4]

Solubility dictates the choice of reaction media, influencing reaction kinetics and yield. In downstream processing, it is the cornerstone of purification techniques such as crystallization and chromatography. For final product formulation, particularly in the pharmaceutical and agrochemical industries, the ability to create stable solutions of specific concentrations is critical for efficacy and delivery.

This guide will first delve into the physicochemical properties of this compound, which are the primary determinants of its solubility. Subsequently, we will present a predictive analysis of its solubility in a range of common organic solvents. The centerpiece of this guide is a detailed, step-by-step methodology for the experimental determination of solubility, providing a robust framework for researchers to obtain precise and accurate data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is essential to predict its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 89634-74-2 | [5][6] |

| Molecular Formula | C₇H₃ClF₄ | [5][6] |

| Molecular Weight | 198.54 g/mol | [5][6] |

| Physical State | Liquid | [5][6] |

| Appearance | Colorless Liquid | [5][6] |

| Specific Gravity | 1.45 | [5][6] |

| Refractive Index | 1.44 | [5][6] |

Based on its structure—a benzene ring substituted with a chlorine atom, a fluorine atom, and a trifluoromethyl (CF₃) group—this compound can be classified as a relatively nonpolar to moderately polar molecule. The presence of electronegative fluorine and chlorine atoms introduces dipoles, but the overall symmetry of the molecule and the nonpolar nature of the benzene ring and trifluoromethyl group are expected to result in moderate overall polarity.

Predicted Solubility of this compound

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle states that substances with similar polarities are more likely to be soluble in one another. Based on the molecular structure of this compound, we can predict its solubility in various classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene | High | The aromatic ring and trifluoromethyl group of this compound are nonpolar, leading to favorable van der Waals interactions with nonpolar solvents.[3][5][8][9] |

| Moderately Polar Aprotic | Dichloromethane, Ethyl Acetate | High to Moderate | These solvents have dipole moments that can interact favorably with the polar C-Cl and C-F bonds of the solute.[1][2][10][11][12] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents are highly polar, the lack of hydrogen bonding capability in the solute may limit miscibility.[7][13][14][15][16][17][18][19][20][21] However, the strong dipole moments of these solvents can induce dipoles in the solute, potentially leading to some degree of solubility. |

| Polar Protic | Methanol, Ethanol | Low | The primary intermolecular forces in these solvents are strong hydrogen bonds. This compound cannot act as a hydrogen bond donor and is a very weak acceptor, making it difficult to disrupt the solvent's hydrogen-bonding network.[17][22][23][24][25][26] |

Disclaimer: This table presents predicted solubility based on chemical principles. Experimental verification is required for accurate quantitative data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (high purity grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Factors Influencing Predicted Solubility.

Conclusion

References

-

Lab Pro Inc. This compound, 1G - C3317-1G.

-

Guidechem. Is toluene polar or nonpolar?

-

ChemicalBook. Ethyl Acetate Polarity and Application.

-

ChemicalBook. N,N-Dimethylformamide: Polarity and Application.

-

Wikipedia. Dimethyl sulfoxide.

-

ChemicalBook. Overview of ethanol polarity.

-

ChemicalBook. Applications of hexane as a non-polar solvent.

-

Reddit. Is ethyl acetate polar or nonpolar? : r/chemhelp.

-

University of Rochester. Solvents and Polarity.

-

The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions.

-

Quora. Is ethanol polar or nonpolar and why?

-

Common Organic Chemistry. Dimethylformamide (DMF).

-

Guidechem. Is ethyl acetate polar or nonpolar?

-

Lab Pro Inc. This compound, 5G - C3317-5G.

-

The Periodic Table. Examples of High Polarity Solvents.

-

Common Organic Chemistry. Dimethyl Sulfoxide (DMSO).

-

YouTube. Is Ethanol Polar? - Chemistry For Everyone.

-

YouTube. Is CH2Cl2 Polar or Nonpolar? (Dichloromethane).

-

YouTube. Is Ethyl acetate (C4H8O2) Polar or Non-Polar.

-

YouTube. Is Hexane (C6H14 ) Polar or NonPolar?

-

YouTube. Is CH3OH Polar or Nonpolar? (Methanol).

-

YouTube. Is C2H5OH Polar or Nonpolar? (Ethanol).

-

Wikipedia. Dimethylformamide.

-

ResearchGate. Polarity indexes of ethanol, DMSO and chloroform according to their...

-

Shodex. Polarities of Solvents.

-

YouTube. Is C2H5OH Polar or Nonpolar? (Ethanol).

-

Sciencemadness Discussion Board. Polarity of methanol.

-

Aditya Dye Chem. Dimethylformamide (DMF).

-

YouTube. Is C3H6O (Acetone) Polar or Non-Polar?

-

Illustrated Glossary of Organic Chemistry. N,N-Dimethylformamide (DMF).

-

YouTube. Is CH2Cl2 Polar or Nonpolar? (Dichloromethane).

Sources

- 1. Ethyl Acetate Polarity and Application_Chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. bulkchemicals2go.com [bulkchemicals2go.com]

- 6. quora.com [quora.com]

- 7. N,N-Dimethylformamide: Polarity and Application_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Applications of hexane as a non-polar solvent_Chemicalbook [chemicalbook.com]

- 10. labproinc.com [labproinc.com]

- 11. Page loading... [guidechem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 14. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 15. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 16. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. adityadyechem.com [adityadyechem.com]

- 19. youtube.com [youtube.com]

- 20. chem.ucla.edu [chem.ucla.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. Overview of ethanol polarity_Chemicalbook [chemicalbook.com]

- 23. quora.com [quora.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

5-Chloro-2-fluorobenzotrifluoride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-fluorobenzotrifluoride

For professionals engaged in the intricate processes of research and drug development, a profound understanding of the chemical reagents in use is paramount. This guide serves as a technical resource for the safe handling, storage, and emergency management of this compound (CAS No: 89634-74-2), a compound whose utility in synthesis is matched by its hazardous properties. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, ensuring that safety protocols are not merely followed, but are deeply integrated into the scientific workflow.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical characteristics. This compound is a colorless liquid.[1] Its properties dictate the necessary precautions for its handling and storage. For instance, its classification as a flammable liquid necessitates stringent controls around ignition sources.[2][3]

The causality behind specific storage requirements—a cool, dry, well-ventilated area—is directly linked to its volatility and flammability. Storing it away from heat, sparks, and open flames is critical to prevent the formation of explosive vapor-air mixtures.[3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 89634-74-2 | [1][4] |

| Molecular Formula | C₇H₃ClF₄ | [1][2] |

| Molecular Weight | 198.54 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Specific Gravity | 1.45 | [1] |

| Refractive Index | 1.44 | [1] |

| Flash Point | 43 °C / 109.4 °F (closed cup) | [3] |

| Autoignition Temp. | 650 °C / 1202 °F | [3] |

Hazard Identification and Risk Assessment

This compound is classified with multiple hazards that demand rigorous control measures. According to Safety Data Sheets (SDS), it is a flammable liquid and vapor (H226), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Understanding these classifications is the first step in establishing a self-validating system of protocols where the risks are inherently mitigated by the experimental design.

The trifluoromethyl group, combined with chloro and fluoro substituents on the benzene ring, contributes to its reactivity and potential biological effects, making it a valuable intermediate in pharmaceutical synthesis but also a substance to be handled with care.[6] The potential for the compound to be harmful if swallowed, inhaled, or absorbed through the skin necessitates the use of comprehensive personal protective equipment (PPE).[7]

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the implementation of robust engineering controls. All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] The ventilation system should be designed to keep airborne concentrations low and prevent the accumulation of flammable vapors.[9] An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]

Given the irritant nature of the chemical, direct contact must be avoided through the meticulous use of PPE. The selection of PPE is not a matter of preference but a critical, risk-assessed decision.

-

Eye and Face Protection : Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[3][9] A face shield should be worn over safety goggles whenever there is a significant risk of splashing.[11]

-

Skin Protection : Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[11] Gloves should be inspected for integrity before each use and disposed of immediately if contact with the chemical occurs.[8][11] A flame-resistant lab coat should be worn, fully buttoned, to protect against splashes and potential fire hazards.[11]

-

Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[9][11] A full respiratory protection program compliant with OSHA 29 CFR 1910.134 should be in place.[9]

Standard Operating Protocol for Laboratory Handling

This protocol is designed as a self-validating system, where each step mitigates a known hazard.

4.1. Preparation and Pre-Handling Checklist

-

Verify Engineering Controls : Confirm the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble PPE : Don all required PPE as specified in Section 3.

-

Prepare Workspace : Ensure the work area is clear of clutter and incompatible materials, particularly strong oxidizing agents.[3] Remove all potential ignition sources from the vicinity.[4]

-

Review Emergency Procedures : Locate the nearest fire extinguisher, safety shower, and eyewash station. Confirm you are familiar with the spill cleanup procedure.

4.2. Handling and Dispensing

-

Grounding : When transferring from a larger container, ensure all metal equipment is grounded and bonded to prevent static discharge, a potential ignition source.[10]

-

Use Non-Sparking Tools : Employ tools made of non-sparking materials to prevent accidental ignition of vapors.[3][4]

-

Dispensing : Conduct all transfers and dispensing of the liquid inside the chemical fume hood.

-

Container Management : Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4][8]

4.3. Post-Handling

-

Decontamination : Wipe down the work surface with an appropriate solvent.

-

Waste Disposal : Dispose of all contaminated materials (gloves, wipes, etc.) in a designated hazardous waste container.

-

PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[4]

Emergency Procedures: A Systematic Response

In the event of an emergency, a structured and rehearsed response is critical to minimizing harm.

5.1. First Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][12]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

5.2. Accidental Release Measures A spill of this compound presents a dual threat of chemical exposure and fire. The response must be swift and systematic.

Caption: Workflow for Accidental Spill Response.

5.3. Firefighting Measures In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[2][5] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][7] Water spray can be used to cool containers exposed to fire to prevent them from exploding.[3] During combustion, highly toxic and irritating gases such as carbon oxides, hydrogen fluoride, and hydrogen chloride gas may be generated.[3]

Storage and Disposal

6.1. Storage Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] The storage location should be designated as a "flammables area" and be separate from incompatible substances, especially strong oxidizing agents.[3]

6.2. Disposal Disposal of this chemical and its containers must be handled as hazardous waste. Engage a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.[13] Do not dispose of the material down the drain or into the environment.[4][12] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[13]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-2-chlorobenzotrifluoride, 99%. Retrieved from [Link]

-

Capot Chemical. (2008). MSDS of 5-Chloro-2-nitrobenzotrifluoride. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chloro-2-nitrobenzotrifluoride. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. Retrieved from [Link]

-

Capot Chemical. (2010). material safety data sheet - 2-Chloro-5-fluorobenzotrifluoride. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. Retrieved from [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. capotchem.cn [capotchem.cn]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluorobenzotrifluoride

Introduction: The Strategic Importance of 5-Chloro-2-fluorobenzotrifluoride

This compound is a highly valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a chlorine atom, a fluorine atom, and a trifluoromethyl group—on the benzene ring provides a unique combination of electronic properties and steric hindrance. This trifecta of functional groups allows for precise and regioselective downstream modifications, making it a sought-after intermediate in the development of novel bioactive compounds. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved pharmacokinetic profiles and increased biological potency. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, grounded in fundamental principles of organic chemistry and supported by practical, field-proven insights.

Synthetic Strategy: A Two-Stage Approach via Diazotization and Fluorination

The most logical and widely applicable synthetic route to this compound commences with a commercially available and appropriately substituted aniline precursor, namely 4-Chloro-2-(trifluoromethyl)aniline. The core of this strategy revolves around the transformation of the primary aromatic amine into the target aryl fluoride. This is elegantly achieved through a two-stage process:

-

Diazotization: The primary amine is converted into a diazonium salt. This reaction is a cornerstone of aromatic chemistry, transforming the amino group into an excellent leaving group (dinitrogen gas).

-

Fluorination via the Balz-Schiemann Reaction: The resulting diazonium salt is then subjected to a fluorination reaction. The Balz-Schiemann reaction, a reliable and time-tested method, is employed for this purpose. It involves the thermal decomposition of a diazonium tetrafluoroborate intermediate to yield the desired aryl fluoride.

This synthetic pathway is favored for its high selectivity and the relatively mild conditions required for the fluorination step, avoiding the use of highly reactive and hazardous direct fluorinating agents.

Detailed Synthetic Protocols

Part 1: Synthesis of the Key Precursor: 4-Chloro-2-(trifluoromethyl)aniline

While 4-Chloro-2-(trifluoromethyl)aniline is commercially available, understanding its synthesis provides valuable context and a more comprehensive knowledge base. A common industrial synthesis begins with m-chlorobenzotrifluoride.

Step 1a: Nitration of m-Chlorobenzotrifluoride

The first step involves the nitration of m-chlorobenzotrifluoride to introduce a nitro group, which will subsequently be reduced to the desired amine.

-

Reaction Principle: This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring. The directing effects of the existing substituents guide the position of nitration.

-

Experimental Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add m-chlorobenzotrifluoride dropwise with vigorous stirring.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the reaction vessel, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 2.5 hours.

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-2-nitrobenzotrifluoride.

-

Purification can be achieved by recrystallization from a solvent such as n-hexane at low temperatures.

-

Step 1b: Reduction of 5-Chloro-2-nitrobenzotrifluoride

The nitro group is then reduced to a primary amine to yield the key precursor.

-

Reaction Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Raney nickel is a commonly used catalyst for this transformation.

-

Experimental Protocol:

-

In a hydrogenation vessel, dissolve the 5-chloro-2-nitrobenzotrifluoride obtained from the previous step in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of Raney nickel to the solution.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-Chloro-2-(trifluoromethyl)aniline. The purity is often high enough for direct use in the next step.[1]

-

Part 2: Synthesis of this compound

Step 2a: Diazotization of 4-Chloro-2-(trifluoromethyl)aniline

This critical step transforms the amine into a diazonium salt, poised for the subsequent fluorination.

-

Reaction Principle: The nitrosation of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) leads to the formation of a diazonium salt.[2] The reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.

-

Experimental Protocol:

-

In a reaction vessel, suspend 4-Chloro-2-(trifluoromethyl)aniline in an aqueous solution of fluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

The formation of the diazonium tetrafluoroborate salt is often indicated by the formation of a precipitate.

-

Step 2b: The Balz-Schiemann Reaction: Thermal Decomposition to this compound

The isolated diazonium tetrafluoroborate salt is then thermally decomposed to yield the final product.

-

Reaction Principle: The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides.[3][4][5] Upon heating, the diazonium tetrafluoroborate salt decomposes, releasing nitrogen gas and boron trifluoride, while the fluoride ion from the tetrafluoroborate anion attacks the aryl cation to form the C-F bond.[5][6] This reaction is conceptually similar to the Sandmeyer reaction but does not require a copper catalyst.[3]

-

Experimental Protocol:

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to aid in drying.

-

Carefully dry the isolated salt under vacuum. Caution: Dry diazonium salts can be explosive, and appropriate safety precautions must be taken.

-

Gently heat the dry diazonium tetrafluoroborate salt in a suitable apparatus. The decomposition is typically carried out by gentle heating, and the product can be collected by distillation as it forms.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Quantitative Data Summary

| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Product | Typical Yield |

| Nitration | m-Chlorobenzotrifluoride | HNO₃, H₂SO₄ | 0-25 °C | 5-Chloro-2-nitrobenzotrifluoride | High |

| Reduction | 5-Chloro-2-nitrobenzotrifluoride | H₂, Raney Ni | Room Temperature | 4-Chloro-2-(trifluoromethyl)aniline | High |

| Diazotization | 4-Chloro-2-(trifluoromethyl)aniline | NaNO₂, HBF₄ | 0-5 °C | 4-Chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate | High |

| Balz-Schiemann | 4-Chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate | Heat | Thermal Decomposition | This compound | Good to Excellent |

Visualizing the Synthesis

Reaction Pathway

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion: A Reliable Path to a Key Intermediate

The synthesis of this compound via the diazotization of 4-Chloro-2-(trifluoromethyl)aniline followed by a Balz-Schiemann reaction represents a robust and scalable method for accessing this important building block. The causality behind each experimental choice is rooted in well-established principles of organic reactivity, ensuring a high degree of control and reproducibility. By understanding the nuances of each step, from the initial nitration to the final thermal decomposition, researchers and drug development professionals can confidently produce high-purity this compound for their synthetic endeavors. The self-validating nature of this protocol, with clear intermediate steps and purification procedures, underscores its trustworthiness for demanding applications in modern chemistry.

References

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.

-

Balz–Schiemann reaction - Wikipedia. Available at: [Link]

-

Schiemann Reaction. Available at: [Link]

-

Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. Available at: [Link]

-

Balz Schiemann Reaction Mechanism - BYJU'S. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Schiemann Reaction [drugfuture.com]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. byjus.com [byjus.com]

A Technical Guide to 5-Chloro-2-fluorobenzotrifluoride (CAS 89634-74-2): Commercial Availability, Applications, and Handling for Research Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for innovation. The strategic incorporation of fluorine and fluorine-containing moieties can profoundly influence a molecule's biological and physical properties, including metabolic stability, membrane permeability, binding affinity, and electronic characteristics.[1][2] Among these critical reagents, 5-Chloro-2-fluorobenzotrifluoride stands out as a versatile and commercially accessible building block.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer field-proven insights into its procurement, its pivotal role in synthesis, and the essential protocols for its safe handling, ensuring both experimental success and laboratory safety.

Physicochemical Profile and Structural Significance

This compound, also known by its IUPAC name 4-Chloro-1-fluoro-2-(trifluoromethyl)benzene, is a substituted aromatic compound whose utility is derived from the unique interplay of its three distinct functional groups on the benzene ring.[3]

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and a bioisostere for other chemical groups, which significantly impacts the molecule's electronic properties and enhances its metabolic stability when incorporated into larger molecules. The presence of both chlorine and fluorine atoms provides multiple, distinct reaction sites for nucleophilic aromatic substitution and cross-coupling reactions, granting synthetic chemists significant flexibility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89634-74-2 | [3][4][5][6] |

| Molecular Formula | C₇H₃ClF₄ | [4] |

| Molecular Weight | 198.54 g/mol | [4] |

| Appearance | Colorless Liquid | [4][5] |

| Density | ~1.427 - 1.45 g/cm³ | [4][5] |

| Boiling Point | ~145.3 °C at 760 mmHg | [5][7] |

| Flash Point | ~46.9 °C | [5][7] |

| Refractive Index | ~1.437 - 1.44 | [4][5] |

| Purity (Typical) | ≥97.0% to ≥98.0% (GC) | [4][5][7] |

Commercial Landscape and Procurement

This compound is readily available from a variety of chemical suppliers, positioning it as a reliable starting material for both small-scale research and larger-scale development projects. It is typically offered in research-grade purities, suitable for most synthetic applications.

When sourcing this chemical, it is imperative for researchers to verify the purity, typically determined by Gas Chromatography (GC), and to request a Certificate of Analysis (CoA) from the supplier. Given its classification as a flammable liquid, procurement and shipping must comply with appropriate transportation regulations.

Table 2: Representative Commercial Suppliers

| Supplier | Typical Purity | Available Quantities | Notes |

| Lab Pro Inc. | Min. 98.0% (GC) | 5g | Research quantities.[4] |

| BLD Pharm | Research Grade | Gram scale | Offers cold-chain transportation.[8] |

| Arborpharmchem | N/A | Bulk | Marketed as a pharmaceutical intermediate.[6] |

| BOC Sciences | Research Grade | N/A | Identified as a useful research chemical.[] |

| Guidechem | 97+% | Gram to Kilogram | Lists manufacturers like Nanjing Webright Pharmaceutical.[7] |

Disclaimer: This table is not an exhaustive list and does not constitute an endorsement of any specific supplier.

Key Applications in Research & Development

The trifunctional nature of this compound makes it a valuable precursor in multiple high-value R&D sectors.

Pharmaceutical Synthesis

The primary application of this compound is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5][6] The trifluoromethyl group is a well-established feature in many modern drugs, often conferring enhanced efficacy and favorable pharmacokinetic profiles.[1] This building block is particularly useful in creating complex molecules for therapies such as anti-tumor, anti-inflammatory, and antibacterial agents.[6]

The synthetic workflow often involves leveraging the distinct reactivity of the halogen atoms to build more complex molecular scaffolds, which are then elaborated into the final drug candidate.

Caption: Standard laboratory workflow for handling liquid chemicals.

Conclusion

This compound is a commercially available and highly valuable chemical intermediate. Its unique trifunctional structure provides a robust platform for synthetic innovation, particularly in the development of new pharmaceuticals and advanced materials. For researchers and drug development professionals, a comprehensive understanding of its properties, procurement channels, and stringent handling protocols is essential for leveraging its full potential while maintaining the highest standards of laboratory safety.

References

-

This compound CAS 89634-74-2. (n.d.). API-China. Retrieved from [Link]

-

349-57-5 | 3-Nitro-5-(trifluoromethyl)phenol. (n.d.). Alachem Co., Ltd. Retrieved from [Link]

-

3-nitro-5-(trifluoromethyl)phenol. (n.d.). Stenutz. Retrieved from [Link]

-

Material Safety Data Sheet - 2-Chloro-5-fluorobenzotrifluoride. (2010). Capot Chemical. Retrieved from [Link]

-

Material Safety Data Sheet - 5-Amino-2-chlorobenzotrifluoride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052. (n.d.). PubChem. Retrieved from [Link]

-

Mastering Organic Synthesis: The Versatility of 5-Chloro-2-Nitrobenzotrifluoride. (n.d.). Millennium Specialty Chemicals. Retrieved from [Link]

-

2-Amino-5-chlorobenzotrifluoride CAS 445-03-4 Manufacturers, Suppliers. (n.d.). TSEALINE. Retrieved from [Link]

-

5-Chloro-2-nitrobenzotrifluoride: A Key Intermediate for High-Performance Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound >98.0%(GC) 5g. (n.d.). Laboratorium Discounter. Retrieved from [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

- CN103787825A - P-chlorobenzotrifluoride synthesizing method. (2014). Google Patents.

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link]

- EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. (n.d.). Google Patents.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound CAS 89634-74-2 [homesunshinepharma.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 89634-74-2|this compound|BLD Pharm [bldpharm.com]

reactivity of the trifluoromethyl group on benzotrifluoride

An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group on Benzotrifluoride

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties.[1] Its incorporation into aromatic systems, frequently using benzotrifluoride (trifluoromethylbenzene) as a primary building block, can dramatically enhance metabolic stability, binding affinity, and bioavailability.[2] However, the very properties that make the CF₃ group so valuable—its high electronegativity and the strength of its carbon-fluorine bonds—also define its unique and often counterintuitive reactivity. This guide provides an in-depth exploration of the reactivity of the trifluoromethyl group on an aromatic scaffold, offering researchers and drug development professionals a framework for understanding and strategically manipulating this powerful pharmacophore. We will dissect the electronic effects governing electrophilic and nucleophilic aromatic substitutions and delve into the challenging yet rewarding field of direct C-F bond functionalization.

The Electronic Signature of the Trifluoromethyl Group

The reactivity of benzotrifluoride is fundamentally dictated by the powerful electronic influence of the CF₃ group. Unlike an alkyl group such as a methyl (CH₃) group, the trifluoromethyl group is a potent electron-withdrawing group. This is a direct consequence of the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the benzene ring.[3][4] This electron withdrawal deactivates the aromatic ring, making it significantly less nucleophilic than benzene. This electronic deficit is the primary determinant for the outcomes of aromatic substitution reactions.

Reactivity of the Aromatic Ring: A Tale of Two Substitutions

The electron-poor nature of the benzotrifluoride ring leads to distinct outcomes in the two major classes of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. Due to the CF₃ group's strong electron-withdrawing nature, benzotrifluoride is substantially less reactive towards electrophiles than benzene itself; it is therefore considered a "deactivated" ring.[4][5][6]

The more critical aspect for synthetic strategy is the directing effect of the CF₃ group. It is a strong meta-director .[4][7][8] This can be understood by examining the stability of the cationic carbocation intermediate (the "sigma complex" or "arenium ion") formed during the reaction.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the CF₃ group. This is a highly unfavorable and destabilized arrangement, as the electron-withdrawing CF₃ group intensifies the positive charge.[4][7]

-

Meta Attack: In contrast, meta attack ensures that the positive charge is never placed on the carbon bearing the CF₃ group. The positive charge is delocalized across the other three carbons of the ring. While still destabilized relative to benzene, this intermediate is significantly more stable than the intermediates for ortho or para attack.[7]

Therefore, electrophilic substitution occurs preferentially at the meta position.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Conditions | Major Product |

| Nitration | HNO₃, H₂SO₄ | 0-10 °C | m-Nitrobenzotrifluoride |

| Bromination | Br₂, FeBr₃ | 60-70 °C | m-Bromobenzotrifluoride |

| Sulfonation | Fuming H₂SO₄ | 80-100 °C | m-Benzotrifluoride sulfonic acid |

Protocol 1: Nitration of Benzotrifluoride

-

Causality: Concentrated sulfuric acid acts as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the deactivated ring. The reaction is kept cold to control the exothermic reaction and prevent over-nitration.

-

Step 1: Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 10 mL of fuming nitric acid.

-

Step 2: Reaction: While maintaining the temperature below 10°C, add 10 g (0.068 mol) of benzotrifluoride dropwise to the nitrating mixture over 30 minutes with vigorous stirring.

-

Step 3: Quenching and Extraction: After stirring for an additional hour at room temperature, pour the reaction mixture slowly onto 200 g of crushed ice. The product will separate as an oil. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

-

Step 4: Purification: Combine the organic layers, wash with water and then with a 5% sodium bicarbonate solution until effervescence ceases. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield m-nitrobenzotrifluoride.

Nucleophilic Aromatic Substitution (SNA_r)

In a complete reversal of its role in EAS, the trifluoromethyl group is a powerful activating group for nucleophilic aromatic substitution.[9] For this reaction to occur, a leaving group (typically a halide) must be present on the ring. The reaction proceeds readily when the CF₃ group is positioned ortho or para to the leaving group.

The mechanism involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized negative intermediate, known as a Meisenheimer complex .[10][11] The electron-withdrawing CF₃ group is crucial for stabilizing this negative charge through resonance, thereby lowering the activation energy for the reaction.[9][11] A meta-positioned CF₃ group cannot participate in this resonance stabilization, making the reaction much less favorable.

This reactivity is of immense value in drug synthesis, allowing for the late-stage introduction of various functionalities onto the benzotrifluoride scaffold.

Reactivity of the Trifluoromethyl Group: C-F Bond Activation

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally stable and generally inert.[2] This stability is a primary reason for its use in pharmaceuticals, as it resists metabolic degradation.[12][13] However, under specific and often harsh conditions, or through modern catalytic methods, the C-F bonds of the trifluoromethyl group can be functionalized.

Hydrolysis

While resistant to typical hydrolytic conditions, the CF₃ group can be converted to a carboxylic acid (-COOH) group by treatment with strong acids at high temperatures.[14][15][16] This transformation is believed to proceed through protonation of a fluorine atom, followed by stepwise displacement by water.

Protocol 2: Hydrolysis of Benzotrifluoride

-

Causality: This reaction requires forcing conditions. Approximately 100% sulfuric acid or fuming sulfuric acid provides a sufficiently acidic medium to protonate a C-F bond, initiating the hydrolysis cascade.

-

Step 1: Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 14.6 g (0.1 mol) of benzotrifluoride with 50 mL of 100% sulfuric acid.

-

Step 2: Heating: Heat the mixture to reflux (approx. 120-130°C) and maintain for 4-6 hours. Monitor the reaction by GC-MS.

-

Step 3: Workup: Allow the mixture to cool to room temperature and then carefully pour it onto 250 g of ice.

-

Step 4: Isolation: The resulting precipitate, benzoic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from water or ethanol can be performed for further purification.

Selective C-F Bond Functionalization